molecular formula C15H11NO3 B104031 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione CAS No. 16653-19-3

2-(benzyloxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B104031
CAS RN: 16653-19-3
M. Wt: 253.25 g/mol
InChI Key: IOZADUIJKWISQS-UHFFFAOYSA-N
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Description

The compound "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" is a derivative of the isoindole-1,3-dione family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer insights into the chemical characteristics and potential reactivity of this compound.

Synthesis Analysis

The synthesis of benzo[f]isoindole-4,9-diones is described starting from brominated precursors and primary amines, followed by CAN-mediated oxidation to yield the target compounds . Similarly, the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones involves a one-step reaction with 2-aminobenzenethiols and brominated indene diones, indicating that brominated precursors are common starting materials for such compounds . These methods suggest that the synthesis of "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" could potentially involve similar starting materials and reactions, such as nucleophilic substitution and cyclization.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques, including FTIR, NMR, HRMS, and X-ray crystallography . The crystal structure and Hirshfeld surface analysis of a related compound, 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, have been reported, providing insights into the three-dimensional arrangement and intermolecular interactions of such molecules .

Chemical Reactions Analysis

The chemical reactivity of isoindole derivatives is highlighted by their ability to undergo oxidation reactions. For instance, the oxidation of 3a,8a-dihydroxy-2-(alkyl/benzylthio)indeno[1,2-d]imidazol-8(3H)-ones to yield isoindole dione derivatives has been reported . This suggests that "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" may also participate in similar oxidation reactions, potentially leading to various oxidized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can be inferred from their structural characteristics. For example, the presence of electron-withdrawing groups such as diones can influence the compound's acidity and reactivity. The benzyloxy group in "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" may affect its solubility and reactivity in organic solvents. Additionally, the inhibitory activity of benzo[e]isoindole-1,3-diones against GSK-3beta and their effects on zebrafish embryo growth suggest that these compounds can interact with biological targets, which may also be true for the compound .

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure of compounds related to 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione has been studied in detail. For example, the compound N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, which shares a similar structure, has been analyzed to understand the orientation of its molecular units and intramolecular interactions (Wang, Jian, & Liu, 2008).

Derivative Synthesis and Applications

  • Research has focused on synthesizing new derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, starting from various precursors. These derivatives have potential applications in different fields, such as pharmaceuticals and materials science (Tan et al., 2016).

Crystallography and Material Properties

  • Crystallographic studies of similar compounds, like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, provide insights into the material properties, such as the arrangement of molecules in a crystal lattice and the interactions that dictate these structures (Tariq et al., 2010).

Pharmacological Potential

  • Compounds within this chemical class have been explored for their pharmacological potential. For instance, N-(sulfonyloxy)phthalimides, which are structurally related, have been investigated for their ability to inactivate enzymes like chymotrypsin, highlighting potential therapeutic applications (Neumann & Gütschow, 1994).

Chemical Synthesis and Characterization

  • Novel methods for synthesizing and characterizing derivatives of 2H-isoindole-1,3(2H)-dione have been developed. These methods provide insights into the chemical properties and potential applications of these compounds (Hai, 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s similar to other benzyloxy compounds, it might require handling precautions to avoid skin and eye contact, inhalation, or ingestion .

Future Directions

The future research directions involving this compound could be diverse, depending on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

2-phenylmethoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZADUIJKWISQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292185
Record name 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-1H-isoindole-1,3(2H)-dione

CAS RN

16653-19-3
Record name 2-(Phenylmethoxy)-1H-isoindole-1,3(2H)-dione
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Record name NSC 80685
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Record name 16653-19-3
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Record name 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

When the bridging group n is =NOCH2 --, an appropriately substituted or unsubstituted phenylmethyl chloride, for example, 3-trifluoromethylphenylmethyl chloride, is reacted under basic conditions with N-hydroxyphthalimide in dimethyl sulfoxide, yielding the corresponding N-(phenylmethoxy)phthalimide. The so-prepared phthalimide is in turn reacted with hydrazine monohydrate in ethanol, affording an O-(phenylmethyl)hydroxylamine, for example, O-(3-trifluorophenylmethyl)hydroxylamine. The O-(phenylmethyl)hydroxylamine is then reacted with 2,4-di[(1,1-dimethylethyl)carbonylamino]-5,6,7,8-tetrahydro-6-quinazolinone, as described above, yielding the targeted 2,4-diamino-6-phenylmethoxyimino-5,6,7,8-tetrahydroquinazoline. Example 13 provides a detailed description of how this reaction is conducted.
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substituted or unsubstituted phenylmethyl chloride
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 2-hydroxyisoindoline-1,3-dione and (bromomethyl)benzene in 64% yield using the same procedure as described in the synthesis of intermediate G. LCMS (method A): [MH]+=254, tR=5.19 min.
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64%

Synthesis routes and methods III

Procedure details

To a solution of 2-hydroxyisoindoline-1,3-dione (1.0 g, 6.13 mmol) in DMSO (10 mL) was added Cs2CO3 (1.997 g, 6.13 mmol). The resulting mixture was stirred at it for 30 min. 1-bromomethyl 4-methoxy-benzene (0.88 mL, 6.13 mmol) was then added dropwise. After stirring at 50° C. overnight, the reaction mixture was quenched with NH4Cl (aq), extracted with EtOAc, washed with NH4Cl (aq), dried over Na2SO4, filtered and concentrated in vacuo to give a crude product, which was purified by silica gel column with gradient hexanes:EtOAc to give 2-(benzyloxy)isoindoline-1,3-dione as a white solid (0.9 g, 49%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.85 (s, 4H), 7.42 (d, 2H), 6.94 (d, 2H), 5.08 (s, 2H), 3.75 (s, 3H).
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